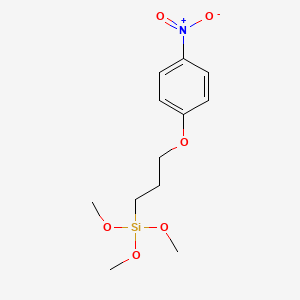

Trimethoxy(3-(4-nitrophenoxy)propyl)silane

Übersicht

Beschreibung

Trimethoxy(3-(4-nitrophenoxy)propyl)silane is an organosilicon compound with the molecular formula C12H19NO6Si. This compound is a silane derivative, specifically an alkoxysilane with a propyl chain and a nitrophenoxy substituent. It is used in various applications due to its unique chemical properties, including its ability to act as a coupling agent and its reactivity in forming siloxane bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy(3-(4-nitrophenoxy)propyl)silane typically involves the reaction of 3-(4-nitrophenoxy)propyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction conditions often include a solvent such as toluene or chlorobenzene and may require heating to facilitate the reaction. The process can be summarized as follows:

Reactants: 3-(4-nitrophenoxy)propyl alcohol and trimethoxysilane.

Catalyst: Acidic or basic catalyst to promote the reaction.

Solvent: Toluene or chlorobenzene.

Conditions: Heating to a specific temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of a fixed bed reactor with a silicon powder-nano-copper catalyst mixture is also common. This method is suitable for large-scale production due to its simplicity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethoxy(3-(4-nitrophenoxy)propyl)silane undergoes various chemical reactions, including:

Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.

Condensation: The silanol groups can condense to form siloxane bonds.

Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Siloxane Polymers: Formed through condensation reactions.

Functionalized Silanes: Resulting from substitution reactions with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

- Coupling Agent : Trimethoxy(3-(4-nitrophenoxy)propyl)silane is extensively used as a coupling agent in the synthesis of silane-based materials. It improves the adhesion properties of coatings and sealants, facilitating better bonding between different substrates .

- Silylation Reagent : The compound acts as a silylating agent for organic surfaces, enhancing their hydrophobicity and chemical resistance. This is particularly useful in the plastic industry for producing adhesion promoters .

Biological Applications

- Surface Modification : In biomedical research, this silane is applied for modifying surfaces of biosensors and medical devices. Its ability to form stable siloxane bonds allows for the immobilization of biomolecules, which is crucial for developing effective biosensors.

- Drug Delivery Systems : The compound has been investigated for its potential in drug delivery systems due to its ability to create stable siloxane networks that can encapsulate therapeutic agents.

Industrial Applications

- Coatings and Adhesives : It is utilized in the production of advanced coatings, adhesives, and sealants that require enhanced mechanical strength and durability. Its incorporation into formulations improves performance characteristics such as water resistance and adhesion to substrates .

- Composite Materials : The compound enhances the mechanical properties of composite materials by improving interfacial adhesion between different phases, which is critical in applications ranging from construction to automotive industries .

Case Study 1: Surface Modification for Biosensors

In a study focusing on biosensor development, this compound was used to modify gold electrodes to enhance their sensitivity towards specific biomolecules. The silane facilitated the attachment of antibodies, resulting in improved detection limits for target analytes. This modification led to a significant increase in the biosensor's performance metrics, demonstrating its effectiveness in biomedical applications.

Case Study 2: Drug Delivery Systems

Research investigating novel drug delivery systems incorporated this compound into polymer matrices. The silane enhanced the stability and release profiles of encapsulated drugs, allowing for controlled release over extended periods. This application highlights its potential in pharmaceutical formulations aimed at improving therapeutic efficacy.

Chemical Reactions

This compound undergoes several important chemical reactions:

- Hydrolysis : The methoxy groups can be hydrolyzed to form silanol groups, which are reactive and can further participate in condensation reactions.

- Condensation : Silanol groups can condense to form siloxane bonds, leading to polymeric structures that are essential in various applications.

- Substitution Reactions : The nitrophenoxy group can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound .

Wirkmechanismus

The mechanism of action of Trimethoxy(3-(4-nitrophenoxy)propyl)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, improving the adhesion between different materials. The nitrophenoxy group can also participate in various chemical reactions, further enhancing the compound’s versatility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethoxysilane: A simpler silane compound with similar hydrolysis and condensation properties.

3-(Trimethoxysilyl)propyl methacrylate: Another silane derivative with a methacrylate group, used in polymer chemistry.

3-(Glycidoloxy propyl) trimethoxy silane: A silane compound with a glycidoloxy group, used in surface modification.

Uniqueness

Trimethoxy(3-(4-nitrophenoxy)propyl)silane is unique due to the presence of the nitrophenoxy group, which provides additional reactivity and functionality compared to other silane compounds. This makes it particularly useful in applications requiring specific chemical modifications and enhanced adhesion properties.

Biologische Aktivität

Trimethoxy(3-(4-nitrophenoxy)propyl)silane, an organosilicon compound with the molecular formula C12H19NO6Si, is recognized for its diverse applications in biochemical and industrial processes. Its unique structure allows it to function as a coupling agent and surface modifier, impacting various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

- Molecular Formula : C12H19NO6Si

- CAS Number : 55339-45-2

- Functional Groups : Contains trimethoxy groups and a nitrophenoxy substituent, which contribute to its reactivity and interaction with biological molecules.

This compound interacts with biological systems primarily through:

- Covalent Bond Formation : The silane group can form covalent bonds with hydroxyl groups on proteins and enzymes, influencing their activity and stability.

- Surface Modification : It modifies the surface properties of biomaterials, enhancing their compatibility with biological tissues.

Cellular Interactions

The compound has been shown to affect various cellular processes:

- Enzyme Activity : It can inhibit or activate enzymes by modifying their active sites through covalent bonding.

- Cell Signaling : Changes in surface properties can alter cell signaling pathways, impacting gene expression and cellular metabolism.

Case Studies

- Surface Modification for Biomedical Applications :

- Drug Delivery Systems :

- The compound's ability to form stable siloxane bonds makes it a candidate for drug delivery systems, potentially improving the bioavailability of therapeutic agents.

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

trimethoxy-[3-(4-nitrophenoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6Si/c1-16-20(17-2,18-3)10-4-9-19-12-7-5-11(6-8-12)13(14)15/h5-8H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHGDLUQBZRTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743582 | |

| Record name | Trimethoxy[3-(4-nitrophenoxy)propyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55339-45-2 | |

| Record name | Trimethoxy[3-(4-nitrophenoxy)propyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.